Ferrous orotate

Description

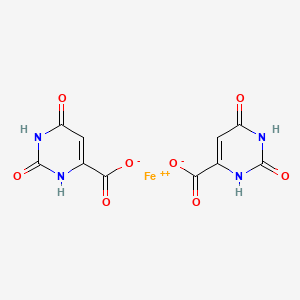

Structure

3D Structure of Parent

Properties

CAS No. |

85187-45-7 |

|---|---|

Molecular Formula |

C10H6FeN4O8 |

Molecular Weight |

366.02 g/mol |

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carboxylate;iron(2+) |

InChI |

InChI=1S/2C5H4N2O4.Fe/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |

InChI Key |

QOOMRZNLVISVGR-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Fe+2] |

Origin of Product |

United States |

A Technical Guide to the Inferred Mechanism of Action of Ferrous Orotate in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ferrous orotate (B1227488), a salt composed of ferrous iron (Fe²⁺) and orotic acid, presents a dual-pronged mechanism of action with significant potential in neuronal therapeutics. While direct research on the compound in neuronal cells is limited, a comprehensive understanding of its action can be inferred from the well-documented roles of its constituent parts. This technical guide synthesizes the available evidence to propose a mechanism whereby the ferrous iron component addresses cellular iron requirements for critical processes such as mitochondrial respiration and neurotransmitter synthesis, while the orotic acid moiety supports neuronal resilience and repair by bolstering the pyrimidine (B1678525) nucleotide pool essential for nucleic acid synthesis and membrane phospholipid metabolism. This document details the cellular transport and metabolic pathways, summarizes key quantitative findings from relevant studies, outlines representative experimental protocols, and provides visual diagrams of the core signaling and experimental workflows.

Introduction

Neuronal health and function are critically dependent on a delicate balance of essential nutrients and metabolic precursors. Iron is a vital transition metal, indispensable for oxygen transport, mitochondrial energy production, and the synthesis of myelin and various neurotransmitters[1][2]. However, its redox activity also poses a significant risk for oxidative stress if homeostasis is disrupted[1][3]. Concurrently, the integrity and repair capacity of neurons rely on the robust synthesis of nucleic acids (DNA, RNA) and cell membranes, a process dependent on the availability of pyrimidine nucleotides[4][5].

Ferrous orotate is a compound that delivers both elemental iron and orotic acid, a key intermediate in the de novo pyrimidine synthesis pathway[5][6]. This dual functionality positions it as a compound of interest for neurological conditions where both iron deficiency and cellular stress or damage are contributing factors, such as in the aftermath of ischemic events or in certain neurodegenerative contexts. This guide will deconstruct the mechanism of action by examining each component's journey and function within the neuronal cell.

Proposed Mechanism of Action

The overall mechanism of ferrous orotate in neurons can be conceptualized as two parallel, synergistic pathways originating from its dissociation into ferrous iron (Fe²⁺) and orotate.

The Ferrous Iron (Fe²⁺) Component: Fueling Neuronal Metabolism

The primary role of the iron component is to replenish the intracellular labile iron pool (LIP), making it available for essential metabolic functions.

-

Uptake: Non-transferrin-bound iron (NTBI) in the ferrous (Fe²⁺) state can be directly transported into the neuron across the cell membrane. The principal transporter for this is the Divalent Metal Transporter 1 (DMT1) [7][8][9]. Transferrin-bound iron (Fe³⁺) is taken up via a more complex process of receptor-mediated endocytosis involving the transferrin receptor (TfR)[1][8][10]. Inside the endosome, Fe³⁺ is reduced to Fe²⁺ by a reductase like STEAP3 before being transported into the cytosol by DMT1[10].

-

Intracellular Fate: Once in the cytosol, Fe²⁺ joins the LIP. From here, it can be:

-

Transported to Mitochondria: To be incorporated into iron-sulfur clusters and heme groups for the electron transport chain, which is fundamental for ATP generation[1][11].

-

Utilized as an Enzyme Cofactor: For enzymes critical to neuronal function, such as tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis[1].

-

Stored in Ferritin: To prevent toxic, high concentrations of free iron, excess Fe²⁺ is oxidized to Fe³⁺ and stored within the protein shell of ferritin[1][10].

-

-

Potential for Toxicity: Excessive intracellular iron can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction, leading to oxidative stress, lipid peroxidation, and potential neuronal damage, a process termed ferroptosis[1][3][7][12].

The Orotic Acid Component: Supporting Neuronal Repair and Resilience

Orotic acid serves as a crucial precursor for pyrimidine nucleotides, which are the building blocks for a wide range of critical macromolecules.

-

Metabolic Pathway: Orotic acid is a key intermediate in the de novo pyrimidine synthesis pathway[4][5]. Within the neuron, the enzyme Uridine Monophosphate (UMP) Synthase converts orotic acid into UMP, which is subsequently phosphorylated to form other essential pyrimidines like UTP (uridine triphosphate) and CTP (cytidine triphosphate)[5].

-

Functional Roles:

-

Nucleic Acid Synthesis: UTP and CTP are essential for the synthesis of RNA and DNA, respectively. This is critical for gene transcription, protein synthesis, and cellular repair mechanisms, particularly following injury or stress[5].

-

Phospholipid Synthesis: Pyrimidine nucleotides are required for the synthesis of membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine. This supports the maintenance and repair of neuronal membranes and the myelin sheath[5].

-

Glycosylation: Uridine-derived sugars are involved in the glycosylation of proteins and lipids, which is important for proper protein folding and function.

-

-

Neuroprotective Effects: By providing a surplus of orotic acid, ferrous orotate can enhance the synthesis of pyrimidines. This is hypothesized to be particularly beneficial under conditions of high metabolic demand or cellular stress, such as cerebral ischemia, where the availability of nucleotides can become a rate-limiting factor for neuronal survival and recovery[4].

Signaling Pathways and Workflows

Visual representations of the key molecular pathways and experimental procedures provide a clearer understanding of the processes involved.

Quantitative Data Summary

Direct quantitative data for ferrous orotate in neuronal cells is not available. However, data from studies on its individual components and related experimental models provide valuable context.

Table 1: Neuronal Iron Concentrations in Rat Brain Data synthesized from Reinert et al., 2019.

| Cell Type | Brain Region | Mean Iron Concentration (mM ± SE) |

| Neuron | Neocortex | 0.53 ± 0.02 |

| Neuron | Substantia Nigra | 0.54 ± 0.02 |

| Neuron | Deep Cerebellar Nuclei | 0.60 ± 0.02 |

| Neuron | Subiculum | 0.68 ± 0.02 |

| Astrocyte | Neocortex | 1.29 ± 0.14 |

| Microglia | Neocortex | 1.76 ± 0.27 |

| Oligodendrocyte | Neocortex | 3.05 ± 0.16 |

Table 2: Representative Neuroprotective Effects in Ischemia Models Data from abstracts indicate significant effects, but specific percentages for orotic acid are not available. The data below is a representative example of outcomes from such studies.

| Treatment Group | Experimental Model | Endpoint Measured | Outcome |

| Ischemia + Vehicle | Gerbil Global Ischemia | Hippocampal CA1 Neuronal Survival | Significant neuronal loss |

| Ischemia + Orotic Acid (Pre-treatment) | Gerbil Global Ischemia | Hippocampal CA1 Neuronal Survival | Significantly reduced neuronal damage |

| Ischemia + Orotic Acid (Post-treatment, 24h) | Gerbil Global Ischemia | Hippocampal CA1 Neuronal Survival | Significantly suppressed CA1 neuronal damage |

| Ischemia + YM-39558 (Orotic Acid Ester) | Gerbil Forebrain Ischemia | Hippocampal CA1 Neuronal Survival | Significantly reduced neuronal damage |

Experimental Protocols

The following protocols are representative of the methodologies used to assess neuroprotection in the context of cerebral ischemia, as cited in the literature.

Protocol: Transient Global Cerebral Ischemia in Gerbils

This protocol is a composite based on standard methods described for inducing transient forebrain ischemia in Mongolian gerbils.

-

Animal Subjects: Adult male Mongolian gerbils (60-80g) are used due to their incomplete circle of Willis, which makes them a reliable model for forebrain ischemia.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., 2-3% isoflurane (B1672236) in a mixture of N₂O and O₂). Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure:

-

A ventral midline incision is made in the neck.

-

The bilateral common carotid arteries are carefully isolated from the surrounding nerves and tissues.

-

Non-traumatic aneurysm clips are placed on both arteries to induce ischemia.

-

Cessation of blood flow is confirmed by observing the central artery of the retina.

-

-

Ischemic Period: The clips are left in place for a duration of 5 to 15 minutes to induce a mild or severe ischemic insult, respectively.

-

Reperfusion: The clips are removed to allow for reperfusion of the brain. The incision is sutured, and the animal is allowed to recover in a warmed cage.

-

Drug Administration: Orotic acid (e.g., 100-300 mg/kg) or a vehicle control is administered via intraperitoneal (i.p.) injection at specified time points before or after the ischemic event (e.g., 2 hours before, or 1, 6, 24 hours after).

-

Post-Operative Care: Animals are monitored for recovery and provided with food and water ad libitum for the duration of the survival period (typically 4-7 days).

Protocol: Histological Assessment of Neuronal Viability (Nissl Staining)

This protocol outlines the steps for staining brain tissue to quantify neuronal survival.

-

Tissue Preparation:

-

At the end of the survival period, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Brains are extracted and post-fixed in the same fixative overnight at 4°C.

-

The brains are then cryoprotected by immersion in a 30% sucrose (B13894) solution until they sink.

-

-

Sectioning:

-

The brain is frozen and sectioned on a cryostat or vibratome.

-

Coronal sections (e.g., 30 µm thickness) are collected, particularly those containing the dorsal hippocampus.

-

-

Nissl Staining Procedure:

-

Sections are mounted on gelatin-coated slides and air-dried.

-

Slides are rehydrated through a series of graded alcohols (100%, 95%) to distilled water.

-

Staining is performed by immersing the slides in a 0.1% cresyl violet acetate (B1210297) solution for 5-10 minutes. The solution is often warmed to 37-50°C to enhance penetration.

-

Slides are rinsed quickly in distilled water.

-

-

Differentiation and Dehydration:

-

The stain is differentiated by brief immersion in 95% ethanol (B145695). This step is monitored microscopically to ensure that the stain is cleared from the background while being retained in the Nissl bodies of the neurons.

-

Slides are fully dehydrated through 100% ethanol (2 changes) and cleared in xylene (2 changes).

-

-

Coverslipping: A coverslip is mounted onto the slide using a permanent mounting medium.

-

Quantification: The number of viable, Nissl-stained pyramidal neurons in a defined area of the hippocampal CA1 region is counted under a light microscope. A cell is considered viable if it has a distinct nucleus and nucleolus and is not shrunken or pyknotic. The data is often expressed as the number of surviving neurons per millimeter of the CA1 layer.

Conclusion

The mechanism of action of ferrous orotate in neuronal cells is best understood as a synergistic combination of its two bioactive components. The ferrous iron moiety is crucial for maintaining fundamental cellular energy metabolism and neurotransmitter production, while the orotate moiety provides the essential precursors for nucleic acid and membrane synthesis, thereby supporting neuronal repair and resilience. This dual-action profile suggests a therapeutic potential for conditions involving both metabolic stress and a need for cellular repair, such as post-ischemic recovery. Future in vitro and in vivo studies focusing directly on the combined ferrous orotate compound are necessary to validate this inferred mechanism, optimize dosing, and fully elucidate its neuroprotective capabilities.

References

- 1. Relationship between Neuronal Damage/Death and Astrogliosis in the Cerebral Motor Cortex of Gerbil Models of Mild and Severe Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time-course pattern of neuronal loss and gliosis in gerbil hippocampi following mild, severe, or lethal transient global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protective role of ascorbic acid on hippocampal CA1 pyramidal neurons in a rat model of maternal lead exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aging is neuroprotective during global ischemia but leads to increased caspase-3 and apoptotic activity in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ischemia-induced neuronal cell death, calcium accumulation, and glial response in the hippocampus of the Mongolian gerbil and protection by propentofylline (HWA 285) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Acidic fibroblast growth factor prevents death of hippocampal CA1 pyramidal cells following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Dysfunction of Hippocampal CA1 Astrocytes Contributes to Delayed Neuronal Damage after Transient Forebrain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effect of YM-39558, orotic acid ethylester, in gerbil forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Ferrous Orotate Complexes

Introduction

Ferrous orotate (B1227488), the iron(II) salt of orotic acid (historically known as vitamin B13), is a coordination complex of significant interest, primarily in the field of medicinal chemistry and nutritional science.[1] Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, is believed to act as a biological carrier, potentially enhancing the bioavailability of the mineral it is chelated with.[2][3] Ferrous orotate is utilized in therapeutic formulations as an iron supplement for the treatment and prevention of iron-deficiency anemia. The ferrous (Fe²⁺) state is particularly important as it is the form of iron absorbed by the divalent metal transporter 1 (DMT1) in the intestine.[4][5]

The precise coordination chemistry, synthesis, and rigorous characterization of ferrous orotate are critical for ensuring its purity, stability, and efficacy as a drug substance. This guide provides a comprehensive overview of the synthesis of ferrous orotate and the analytical techniques employed for its thorough characterization, tailored for researchers, scientists, and professionals in drug development.

Experimental Protocols

Protocol 1: Synthesis of Ferrous Orotate Dihydrate

This protocol describes a common laboratory-scale synthesis method adapted from procedures for other iron(II) carboxylate complexes, such as ferrous gluconate and ferrous oxalate.[6][7] The reaction involves the metathesis of a soluble ferrous salt with sodium orotate in an aqueous medium under an inert atmosphere to prevent oxidation to the ferric (Fe³⁺) state.

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Orotic acid monohydrate (C₅H₄N₂O₄·H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water, deoxygenated

-

Ethanol (B145695), deoxygenated

-

Ascorbic acid (optional, as an antioxidant)

Equipment:

-

Schlenk line or glove box for inert atmosphere operations

-

Three-neck round-bottom flask

-

Magnetic stirrer and heat plate

-

Condenser

-

Buchner funnel and filtration flask

-

Vacuum desiccator

Procedure:

-

Preparation of Sodium Orotate Solution:

-

In a 250 mL beaker, dissolve 1.0 equivalent of sodium hydroxide in 100 mL of deoxygenated deionized water.

-

Slowly add 1.0 equivalent of orotic acid monohydrate to the NaOH solution while stirring. Warm gently if necessary to achieve complete dissolution. This forms a solution of sodium orotate.

-

Allow the solution to cool to room temperature.

-

-

Preparation of Ferrous Sulfate Solution:

-

In a separate 500 mL three-neck round-bottom flask, dissolve 0.5 equivalents of ferrous sulfate heptahydrate in 150 mL of deoxygenated deionized water. A small amount of ascorbic acid can be added to prevent oxidation.

-

Equip the flask with a magnetic stir bar, a condenser, and a nitrogen inlet. Purge the system with nitrogen gas for 15-20 minutes.

-

-

Complexation Reaction:

-

While maintaining a gentle flow of nitrogen, slowly add the sodium orotate solution to the ferrous sulfate solution at room temperature with vigorous stirring.

-

Upon addition, a pale yellow or greenish-white precipitate of ferrous orotate should form.

-

Heat the reaction mixture to 60-70°C for 1-2 hours to ensure complete reaction and improve the crystallinity of the product.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate sequentially with two 20 mL portions of cold, deoxygenated deionized water, followed by two 20 mL portions of cold, deoxygenated ethanol to remove any unreacted starting materials and inorganic salts.

-

-

Drying:

-

Dry the purified ferrous orotate complex under vacuum in a desiccator over a suitable desiccant (e.g., anhydrous calcium chloride) for 24-48 hours.

-

The final product is typically a dihydrate, Fe(C₅H₃N₂O₄)₂·2H₂O.

-

Characterization of Ferrous Orotate

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and iron (Fe) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula to confirm the stoichiometry.

Table 1: Representative Elemental Analysis Data for Ferrous Orotate Dihydrate (Fe(C₅H₃N₂O₄)₂·2H₂O, Molecular Weight: 402.05 g/mol )

| Element | Theoretical % | Found % (Typical) |

| Carbon (C) | 29.87 | 29.75 |

| Hydrogen (H) | 2.51 | 2.55 |

| Nitrogen (N) | 13.93 | 13.85 |

| Iron (Fe) | 13.89 | 13.78 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the orotate ligand to the ferrous ion. Coordination through the carboxylate group and a ring nitrogen is expected. Upon complexation, the characteristic vibrational frequencies of the ligand will shift.[8][9][10]

Experimental Protocol:

-

Prepare a KBr pellet by mixing ~1 mg of the dried ferrous orotate sample with ~100 mg of dry KBr powder.

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Table 2: Representative FT-IR Spectroscopic Data for Orotic Acid and Ferrous Orotate

| Vibrational Mode | Orotic Acid (cm⁻¹) | Ferrous Orotate (cm⁻¹) | Interpretation of Shift |

| O-H stretch (carboxylic acid) | ~3100-2800 (broad) | Absent | Disappearance confirms deprotonation of the carboxylic acid. |

| C=O stretch (C6-carbonyl) | ~1710 | ~1680 | Shift to lower wavenumber suggests coordination or changes in H-bonding. |

| C=O stretch (C2-carbonyl) | ~1685 | ~1660 | Shift to lower wavenumber suggests coordination or changes in H-bonding. |

| Asymmetric COO⁻ stretch (νₐₛ) | ~1650 (in salt form) | ~1610-1620 | Shift confirms coordination of the carboxylate group to the Fe(II) ion. |

| Symmetric COO⁻ stretch (νₛ) | ~1420 (in salt form) | ~1380-1390 | Shift confirms coordination of the carboxylate group to the Fe(II) ion. |

| Metal-Nitrogen stretch (ν(Fe-N)) | N/A | ~450-500 | Appearance of a new band indicates coordination through a ring nitrogen. |

| Metal-Oxygen stretch (ν(Fe-O)) | N/A | ~400-450 | Appearance of a new band indicates coordination through the carboxylate oxygen.[8] |

The difference (Δν = νₐₛ - νₛ) between the asymmetric and symmetric carboxylate stretches provides insight into the coordination mode (monodentate, bidentate chelating, or bridging).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. Ferrous (Fe²⁺) complexes often exhibit characteristic metal-to-ligand charge-transfer (MLCT) bands.[11][12]

Experimental Protocol:

-

Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or water).

-

Record the absorption spectrum over a range of 200-800 nm.

Table 3: Representative Electronic Spectroscopy Data (UV-Vis) for Ferrous Orotate

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Assignment |

| ~280-290 nm | High | π → π* intraligand transition (orotate ring). |

| ~350-450 nm | Moderate | Metal-to-Ligand Charge Transfer (MLCT): Fe(d) → π* (orotate).[12] |

| > 500 nm | Weak | Spin-forbidden d-d transitions (typical for high-spin octahedral Fe(II)). |

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique specifically for iron-containing compounds. It can definitively determine the oxidation state (Fe²⁺ vs. Fe³⁺), spin state (high-spin vs. low-spin), and coordination environment of the iron center.[13][14][15]

Experimental Protocol:

-

A powdered sample of the complex is cooled to cryogenic temperatures (e.g., 77 K, liquid nitrogen).

-

The sample is exposed to a source of gamma rays (⁵⁷Co), and the absorption is measured as a function of the source velocity.

Table 4: Representative ⁵⁷Fe Mössbauer Spectroscopy Parameters for a High-Spin Ferrous Orotate Complex (at 77 K)

| Parameter | Typical Value Range | Interpretation |

| Isomer Shift (δ) | +1.0 to +1.3 mm/s | This range is characteristic of high-spin Fe(II) in an octahedral environment with N/O donor ligands. It is clearly distinct from high-spin Fe(III) (typically +0.4 to +0.6 mm/s).[13] |

| Quadrupole Splitting (ΔEₐ) | +2.0 to +3.5 mm/s | A large quadrupole splitting value is indicative of a significant electric field gradient at the iron nucleus, which is expected for high-spin Fe(II) (d⁶ configuration) in a distorted coordination geometry. |

A single doublet with parameters in these ranges would confirm the presence of a single Fe(II) species and the absence of significant Fe(III) impurities.

Visualizations: Workflows and Pathways

Synthesis and Characterization Workflow

The logical flow from starting materials to a fully characterized product can be visualized as follows.

Biological Pathway: Intestinal Iron Absorption

Ferrous orotate serves as a delivery vehicle for ferrous iron. Its therapeutic action is dependent on the established biological pathways for iron uptake in the duodenum. The orotate moiety may act as a carrier to bring the iron to the cell surface, after which the ferrous ion is transported into the enterocyte.[5][16][17]

References

- 1. globalcalcium.com [globalcalcium.com]

- 2. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orotic acid - Wikipedia [en.wikipedia.org]

- 4. Human iron metabolism - Wikipedia [en.wikipedia.org]

- 5. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cerritos.edu [cerritos.edu]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Iron(II) Quinaldate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. tandfonline.com [tandfonline.com]

- 15. ovid.com [ovid.com]

- 16. Pathways of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

Ferrous Orotate: A Technical Review of its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous orotate (B1227488), a salt combining divalent iron with orotic acid, is utilized in some dietary supplements with the aim of treating iron deficiency. The rationale for its use often centers on the potential for orotic acid to act as a carrier molecule, potentially enhancing the bioavailability of iron. However, a comprehensive review of the scientific literature reveals a significant lack of publicly available, specific pharmacokinetic data for ferrous orotate in either human or animal models. This technical guide synthesizes the known principles of iron and orotic acid metabolism to provide a theoretical framework for the pharmacokinetics and bioavailability of ferrous orotate. It further presents comparative data from other ferrous salts to offer context and details hypothetical experimental protocols for future research in this area.

Introduction to Iron and Orotate Metabolism

Iron is an essential mineral for numerous physiological processes, including oxygen transport via hemoglobin, cellular respiration, and DNA synthesis. Its absorption is a tightly regulated process, primarily occurring in the duodenum and proximal jejunum.[1] Iron in the diet and supplements exists in two main forms: heme iron, derived from animal sources, and non-heme iron, found in plant-based foods and inorganic iron salts.[1] Ferrous orotate falls into the latter category.

Orotic acid, historically known as vitamin B13, is an intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[2] It is also found in milk and other dairy products.[3] Orotic acid has been explored as a carrier for various minerals in dietary supplements, with the hypothesis that it may improve their absorption and cellular uptake.[2]

General Principles of Ferrous Iron Absorption and Metabolism

The absorption of non-heme iron, such as that from ferrous salts, is a multi-step process. In the acidic environment of the stomach, iron is solubilized. As it moves to the more alkaline duodenum, ferrous iron (Fe²⁺) is transported across the apical membrane of enterocytes primarily by the divalent metal transporter 1 (DMT1).[4] Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream via ferroportin.[5] In the circulation, iron binds to transferrin for distribution to various tissues, particularly the bone marrow for erythropoiesis.

Pharmacokinetics of Ferrous Orotate: A Data Gap

Despite its use in supplements, a thorough search of the scientific literature, including clinical trial databases and patent records, did not yield specific quantitative pharmacokinetic data for ferrous orotate. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) have not been publicly reported for this compound.

The absence of this data makes it impossible to definitively characterize the absorption, distribution, metabolism, and excretion (ADME) profile of ferrous orotate. It is hypothesized that, like other ferrous salts, it dissociates in the gastrointestinal tract, with the ferrous iron being absorbed via the DMT1 pathway. The fate of the orotate moiety and its potential influence on iron absorption remains to be elucidated.

Comparative Pharmacokinetics of Other Ferrous Salts

To provide a context for the potential pharmacokinetic profile of ferrous orotate, the following table summarizes available data for other commonly used ferrous salts. It is important to note that these values can vary significantly based on the study population, dosage, and formulation.

| Iron Compound | Dose (elemental iron) | Cmax (µg/dL) | Tmax (hours) | AUC (µg·h/dL) | Study Population | Reference |

| Ferrous Sulfate (B86663) | 100 mg | ~250-400 | ~2-4 | Not consistently reported | Healthy adults | [6] |

| Ferrous Fumarate (B1241708) | 100 mg | ~200-350 | ~2-4 | Not consistently reported | Healthy adults | [7] |

| Ferrous Succinate | 200 mg | ~2981 (µg/L) | ~4.3 | ~48460 (µg·h/L) | Healthy Chinese males | [8] |

Note: Direct comparison of these values should be done with caution due to differing study designs and analytical methods.

Hypothetical Experimental Protocol for a Preclinical Pharmacokinetic Study of Ferrous Orotate

To address the existing data gap, a preclinical pharmacokinetic study in a rodent model could be designed as follows.

Objective: To determine the pharmacokinetic profile of ferrous orotate following a single oral dose in rats and compare it to that of ferrous sulfate.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals would be fasted overnight prior to dosing.

Study Design:

-

Groups:

-

Group 1: Vehicle control (e.g., deionized water).

-

Group 2: Ferrous sulfate (e.g., 10 mg/kg elemental iron).

-

Group 3: Ferrous orotate (e.g., 10 mg/kg elemental iron).

-

-

Administration: A single dose administered via oral gavage.

-

Blood Sampling: Serial blood samples (e.g., 0.2 mL) collected from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into EDTA-containing tubes.

-

Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

Total iron concentration in plasma to be determined by a validated method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[9]

-

The method should be validated for linearity, accuracy, precision, and sensitivity in rat plasma.

Pharmacokinetic Analysis:

-

Plasma iron concentration-time data for each animal will be analyzed using non-compartmental methods.

-

The following parameters will be calculated: Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, terminal half-life (t₁/₂), and clearance (CL/F).

-

Statistical comparisons will be made between the ferrous orotate and ferrous sulfate groups.

Potential Bioavailability Considerations for Ferrous Orotate

While specific data is lacking, some theoretical considerations regarding the bioavailability of ferrous orotate can be made:

-

Dissociation: The bioavailability of iron from ferrous orotate will depend on the extent and rate of its dissociation in the gastrointestinal lumen to release free ferrous ions for absorption.

-

Orotate Moiety's Role: It has been suggested that orotates may utilize different transport mechanisms or protect the mineral from inhibitors in the gut, potentially enhancing bioavailability.[2] However, this has not been demonstrated for iron.

-

Comparison to Other Salts: The bioavailability of ferrous salts is generally considered to be in the order of sulfate > fumarate > gluconate, although this can be influenced by many factors.[10] Where ferrous orotate would fall in this ranking is unknown.

Conclusion and Future Directions

The use of ferrous orotate as an iron supplement is based on the theoretical advantage of orotic acid as a mineral carrier. However, this technical review highlights a critical gap in the scientific literature regarding its pharmacokinetics and bioavailability. There is a clear need for well-designed preclinical and clinical studies to quantify the ADME profile of ferrous orotate and to compare its bioavailability and tolerability against standard iron preparations like ferrous sulfate. Such studies are essential to validate the purported benefits of this compound and to provide evidence-based guidance for its use in the management of iron deficiency. Researchers are encouraged to utilize established methodologies, such as those outlined in the hypothetical protocol, to generate the data necessary to fully characterize this iron salt.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Orotic acid - Wikipedia [en.wikipedia.org]

- 3. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathways of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of bioavailability of oral iron preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. droracle.ai [droracle.ai]

The Unraveling of Orotic Acid: A Technical Chronicle of its Discovery and Metabolic Significance

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical journey and biochemical elucidation of orotic acid's role in cellular metabolism. This document provides an in-depth review of its initial discovery, its critical function in pyrimidine (B1678525) biosynthesis, and the clinical implications of its metabolic disruption.

Executive Summary

Orotic acid, once misidentified as vitamin B13, is now understood to be a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This guide chronicles the scientific journey from its initial isolation to the full characterization of its metabolic pathway. It details the key enzymatic steps, the discovery of the bifunctional enzyme UMP synthase, and the clinical insights gained from the rare genetic disorder, orotic aciduria. This document serves as a technical resource, providing structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of the metabolic and experimental workflows to support advanced research and drug development.

Early History and the "Vitamin B13" Misconception

Elucidation of its Role in Pyrimidine Biosynthesis

The true metabolic significance of orotic acid was uncovered through the meticulous work of many biochemists, including Nobel laureate Arthur Kornberg, who investigated the enzymatic pathways of nucleotide synthesis.[4][7][8] It was determined that orotic acid is a key precursor in the multi-step de novo pathway for pyrimidine nucleotide synthesis.[9][10] This pathway begins with simple molecules like carbamoyl (B1232498) phosphate (B84403) and aspartate and culminates in the formation of Uridine Monophosphate (UMP), a foundational pyrimidine nucleotide.[10][11]

The final two steps of this pathway, which directly involve orotic acid, are catalyzed by a single bifunctional enzyme in mammals known as UMP synthase.[3][12][13] This enzyme possesses two distinct active sites that perform sequential reactions:

-

Orotate (B1227488) Phosphoribosyltransferase (OPRT) activity: This domain catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine-5'-monophosphate (OMP).[9][13]

-

Orotidine-5'-Phosphate Decarboxylase (ODC) activity: This domain catalyzes the decarboxylation of OMP to form UMP.[9][13]

The elucidation of this pathway was a landmark achievement in understanding cellular metabolism and proliferation.

The Discovery of Orotic Aciduria: A Clinical Keystone

A critical breakthrough in understanding the importance of orotic acid metabolism came from the study of a rare genetic disorder, hereditary orotic aciduria, first described in 1959.[14] This autosomal recessive disease is characterized by the massive excretion of orotic acid in the urine (up to 1.5 g/day ), megaloblastic anemia unresponsive to vitamin B12 or folic acid, and potential developmental delays.[15][16]

The biochemical basis for hereditary orotic aciduria was traced to a severe deficiency in both the OPRT and ODC activities of the UMP synthase enzyme.[15][17] This enzymatic block leads to the accumulation and subsequent excretion of the substrate, orotic acid, and a deficiency in pyrimidine nucleotides necessary for red blood cell production and normal development.[17] The condition is effectively managed by administering uridine, which bypasses the enzymatic block via the pyrimidine salvage pathway.[15]

The study of orotic aciduria provided definitive proof of the physiological role of the de novo pyrimidine pathway in humans and established a direct link between a specific enzymatic defect and a clinical phenotype.

Elevated urinary orotic acid is also a key diagnostic marker for certain urea (B33335) cycle disorders, such as Ornithine Transcarbamylase (OTC) deficiency.[18] In OTC deficiency, carbamoyl phosphate accumulates in the mitochondria and leaks into the cytosol, where it enters the pyrimidine synthesis pathway, driving excess orotic acid production.[18] Unlike hereditary orotic aciduria, this condition is accompanied by severe hyperammonemia.[19]

Quantitative Data Summary

The quantification of orotic acid in biological fluids is crucial for diagnosing metabolic disorders. Below are tables summarizing typical concentrations.

Table 1: Orotic Acid Concentration in Milk of Various Species

| Species | Orotic Acid Concentration | Reference(s) |

|---|---|---|

| Human | < 2 mg/L | [5][6] |

| Cow | 20 - 100 mg/L (avg. ~80 mg/L) | [5][6][20] |

| Sheep | 20 - 400 mg/L | [5][6] |

| Goat | 200 - 400 mg/L | [6] |

| Rat | < 9 mg/L | [6] |

| Sow | < 1 mg/L |[6] |

Table 2: Reference Ranges for Orotic Acid in Human Urine (mmol/mol creatinine)

| Age Group | Reference Range | Reference(s) |

|---|---|---|

| < 2 weeks | 1.4 - 5.3 | [16] |

| 2 weeks - 1 year | 1.0 - 3.2 | [16] |

| 3 days - 1 year | Upper Limit: 3.44 (99th %ile) | [21] |

| 1 year - 10 years | 0.5 - 3.3 | [16] |

| 1 year - 12 years | Upper Limit: 1.30 (99th %ile) | [21] |

| > 10 years - Adult | 0.4 - 1.2 | [16] |

| 20 - 40 years | Upper Limit: 1.21 (99th %ile) |[21] |

Key Experimental Protocols

The study of orotic acid metabolism relies on robust assays to measure enzyme activity and quantify metabolite levels.

Protocol for Orotate Phosphoribosyltransferase (OPRT) Activity Assay (Spectrophotometric)

This protocol is adapted from methods utilizing the spectral changes upon conversion of orotic acid analogs.

Principle: This assay measures the conversion of orotic acid to OMP by coupling it with OMP decarboxylase to yield UMP. The decrease in absorbance at 295 nm, corresponding to the conversion of orotate, is monitored over time.

Reagents:

-

Buffer A: 25 mM Tris-HCl, 8 mM MgCl₂, pH 8.0 at 25°C.

-

Orotic Acid Solution: 14 mM orotic acid in deionized water.

-

PRPP Solution: 16 mM 5-Phosphorylribose-1-Pyrophosphate in deionized water.

-

Coupling Enzyme: Orotidine-5'-Phosphate Decarboxylase solution.

-

Enzyme Sample: Cell lysate or purified protein fraction containing OPRT.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette by combining 2.75 mL of Buffer A, 0.05 mL of Orotic Acid Solution, and the enzyme sample.

-

Add the coupling enzyme (OMP Decarboxylase).

-

Equilibrate the mixture to 25°C in a thermostatted spectrophotometer and monitor the absorbance at 295 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.10 mL of PRPP Solution.

-

Immediately mix by inversion and record the decrease in absorbance at 295 nm for 5-10 minutes.

-

Calculate the rate of reaction (ΔA₂₉₅/minute) from the linear portion of the curve.

-

Enzyme activity is calculated using the molar extinction coefficient for the conversion of orotate to UMP.

Reference: Adapted from Sigma-Aldrich technical bulletin for coupled enzymatic assay.[14]

Protocol for Quantification of Urinary Orotic Acid by LC-MS/MS

This protocol is a generalized method based on stable isotope dilution and liquid chromatography-tandem mass spectrometry.

Principle: A known amount of a stable isotope-labeled internal standard ([¹⁵N₂]-orotic acid) is added to a urine sample. The sample is minimally processed and injected into an LC-MS/MS system. Orotic acid and the internal standard are separated chromatographically and detected by mass spectrometry using selected reaction monitoring (SRM). The ratio of the analyte peak area to the internal standard peak area is used for accurate quantification.[20][22][23]

Reagents & Materials:

-

Internal Standard Solution: [1,3-¹⁵N₂]-orotic acid in deionized water.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Urine Samples: Patient or control urine, stored frozen.

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatography Column: C18 reversed-phase or HILIC column.

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

Vortex samples to ensure homogeneity.

-

Perform a 1:20 dilution by adding 50 µL of urine to 950 µL of the Internal Standard Solution.

-

Vortex the diluted sample thoroughly.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 2-5 µL) of the prepared sample onto the LC system.

-

Perform chromatographic separation using a gradient of Mobile Phase A and B.

-

The mass spectrometer is operated in negative ion mode.

-

Monitor the specific mass transition for orotic acid (e.g., m/z 155 → 111) and the internal standard.[22]

-

-

Quantification:

-

Generate a calibration curve using standards of known orotic acid concentration prepared in the same manner as the samples.

-

Calculate the concentration of orotic acid in the urine sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

-

Normalize the result to urinary creatinine (B1669602) concentration (reported as mmol/mol creatinine).

-

Reference: Adapted from methodologies described by la Marca G, et al. (2003) and D'Apolito O, et al. (2012).[21][22]

Conclusion

The journey to understand orotic acid is a compelling narrative in metabolic science, moving from its misclassification as a vitamin to its establishment as a cornerstone of pyrimidine synthesis. The discovery of UMP synthase and the clinical lessons from orotic aciduria have cemented its importance. For researchers and drug developers, the pathways involving orotic acid present potential targets for therapeutic intervention, particularly in oncology and metabolic diseases. The robust analytical methods developed to quantify orotic acid and its related enzymes continue to be indispensable tools for both basic research and clinical diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct spectrophotometric assays for orotate phosphoribosyltransferase and orotidylate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Arthur Kornberg | Biochemist, Nobel Prize, DNA Synthesis | Britannica [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. III. Ureidosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydro-orotic dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 10. davuniversity.org [davuniversity.org]

- 11. researchgate.net [researchgate.net]

- 12. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 13. Uridine 5'-monophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. lhsc.on.ca [lhsc.on.ca]

- 17. Arthur Kornberg - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Orotic Acid, Random, Urine - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]

- 19. Orotic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 20. researchgate.net [researchgate.net]

- 21. Reference intervals for orotic acid in urine, plasma and dried blood spot using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. metbio.net [metbio.net]

Ferrous Orotate: A Technical Guide on its Role in Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous orotate (B1227488), a salt complex of ferrous iron (Fe²⁺) and orotic acid, presents a unique molecular entity for influencing cellular bioenergetics, with a particular focus on mitochondrial function. This technical guide synthesizes the current understanding of how ferrous orotate's constituent parts, iron and orotic acid, individually and potentially synergistically, impact mitochondrial processes. Iron is an indispensable component of the electron transport chain and numerous mitochondrial enzymes, essential for ATP synthesis. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, is intrinsically linked to mitochondrial respiration through the inner membrane enzyme dihydroorotate (B8406146) dehydrogenase. This document provides an in-depth examination of the theoretical and experimentally suggested roles of ferrous orotate in mitochondrial function, detailing cellular uptake and trafficking, impact on bioenergetics, and potential effects on oxidative stress. Detailed experimental protocols for assessing these mitochondrial functions are provided, alongside structured data summaries and visual diagrams of key pathways to facilitate further research and development in this area.

Introduction: The Dual Nature of Ferrous Orotate in Cellular Metabolism

Mitochondria are the primary sites of cellular energy production and are central to numerous metabolic pathways. Their optimal function is heavily reliant on the availability of essential cofactors and substrates. Ferrous iron is a critical cofactor for the iron-sulfur clusters and heme groups of the electron transport chain (ETC) complexes, which are fundamental for oxidative phosphorylation and ATP synthesis.[1][2] Iron deficiency is known to impair mitochondrial respiration and ATP production, leading to cellular dysfunction.[3] Conversely, iron overload can be toxic, catalyzing the formation of reactive oxygen species (ROS) and inducing oxidative stress, which can damage mitochondrial components.[4]

Orotic acid, a precursor in the de novo synthesis of pyrimidines, is also closely tied to mitochondrial metabolism. The enzyme responsible for its synthesis, dihydroorotate dehydrogenase (DHODH), is located on the outer surface of the inner mitochondrial membrane and donates electrons to the electron transport chain via coenzyme Q.[5] This positions orotic acid metabolism as an integral part of mitochondrial bioenergetics. Studies have suggested that orotic acid can enhance mitochondrial activity in normal cells.[6]

Ferrous orotate, by providing both ferrous iron and orotic acid, has the potential to modulate mitochondrial function through two distinct yet interconnected avenues. This guide explores the mechanisms by which ferrous orotate is proposed to influence mitochondrial health and function.

Cellular Uptake and Mitochondrial Trafficking of Ferrous Orotate Components

The biological effects of ferrous orotate are contingent upon the cellular uptake and subsequent intracellular trafficking of its dissociated components: ferrous iron and orotic acid.

Ferrous Iron Uptake and Delivery to Mitochondria

Ferrous iron (Fe²⁺) is transported into the cell primarily through the divalent metal transporter 1 (DMT1).[3] Once inside the cell, ferrous iron enters the labile iron pool, a transient and chelatable pool of iron that is available for cellular processes. From this pool, iron is delivered to the mitochondria for the synthesis of heme and iron-sulfur (Fe-S) clusters, which are essential for the function of the electron transport chain complexes.[7] The transport of iron across the inner mitochondrial membrane is mediated by mitoferrin.[8]

The theoretical pathway for the ferrous iron component of ferrous orotate follows this established route. The diagram below illustrates the generally accepted mechanism of cellular iron uptake and its delivery to the mitochondria.

Orotic Acid and its Link to Mitochondrial Respiration

Orotic acid is an intermediate in the de novo synthesis of pyrimidines. The enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate, is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain.[5] DHODH transfers electrons to the ubiquinone pool, thereby contributing to the proton gradient that drives ATP synthesis. Exogenous orotic acid could potentially influence this pathway, although the precise regulatory mechanisms are not fully elucidated.

The following diagram illustrates the integration of orotic acid synthesis with the mitochondrial electron transport chain.

Impact on Mitochondrial Bioenergetics

The primary role of mitochondria is to generate ATP through oxidative phosphorylation. The components of ferrous orotate can theoretically influence this process in several ways.

Role in Electron Transport Chain Activity and ATP Production

Ferrous iron is essential for the function of several ETC complexes:

-

Complex I (NADH:ubiquinone oxidoreductase): Contains multiple iron-sulfur clusters.

-

Complex II (Succinate dehydrogenase): Contains iron-sulfur clusters and a heme b group.

-

Complex III (Cytochrome bc1 complex): Contains a Rieske iron-sulfur protein and cytochromes with heme groups.

-

Complex IV (Cytochrome c oxidase): Contains heme groups.[9][10]

By supplying ferrous iron, ferrous orotate can theoretically support the synthesis and function of these crucial components, thereby enhancing electron transport and subsequent ATP production. The orotate component, through its connection to DHODH, can also contribute to the electron flow into the ETC.

Table 1: Potential Effects of Ferrous Orotate Components on Mitochondrial Bioenergetics

| Component | Mitochondrial Target | Potential Effect |

| Ferrous Iron | ETC Complexes (I, II, III, IV) | Enhanced synthesis and activity, leading to increased electron transport and ATP production. |

| Orotic Acid | Dihydroorotate Dehydrogenase (DHODH) | Increased substrate availability, potentially enhancing electron donation to the ETC. |

Influence on Oxidative Stress

While essential, excess iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals and contributing to oxidative stress.[11] This can lead to damage of mitochondrial DNA, proteins, and lipids, ultimately impairing mitochondrial function. The orotate moiety's impact on mitochondrial ROS production is less clear. Some studies suggest that high levels of orotic acid may be associated with oxidative stress, while others indicate a potential for indirect antioxidant effects.[12]

It is hypothesized that the orotate carrier may facilitate a more controlled delivery of iron to the cells, potentially mitigating the sharp increase in the labile iron pool that can lead to oxidative stress. However, this requires direct experimental verification.

Experimental Protocols for Assessing Mitochondrial Function

To investigate the effects of ferrous orotate on mitochondrial function, a series of standardized experimental protocols can be employed.

Measurement of Mitochondrial Respiration using High-Resolution Respirometry (e.g., Seahorse XF Analyzer)

This technique measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration in cultured cells or isolated mitochondria.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[13]

-

Treatment: Treat cells with ferrous orotate, ferrous sulfate (B86663) (as a comparator), or vehicle control for the desired duration.

-

Assay Medium: Replace the culture medium with Seahorse XF DMEM or RPMI medium, supplemented with substrates such as glucose, pyruvate, and glutamine, and incubate in a CO₂-free incubator.[14][15]

-

Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).[16]

-

Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[17]

Workflow Diagram:

Measurement of ATP Production

The rate of ATP production can be quantified using a bioluminescence-based assay.

Protocol:

-

Isolate Mitochondria: Isolate mitochondria from cells or tissues treated with ferrous orotate or controls.

-

Assay Buffer: Resuspend isolated mitochondria in a buffer containing substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate) and ADP.

-

Bioluminescence Reaction: Add a luciferin/luciferase reagent. The light produced is proportional to the ATP concentration.[18]

-

Quantification: Measure the light output using a luminometer and calculate the rate of ATP production by comparing to a standard curve of known ATP concentrations.[19][20]

Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production

Mitochondrial ROS levels can be measured using fluorescent probes.

Protocol:

-

Cell Treatment: Treat cells with ferrous orotate, a positive control (e.g., antimycin A), and a vehicle control.

-

Probe Loading: Incubate the cells with a mitochondria-targeted ROS-sensitive fluorescent dye (e.g., MitoSOX Red for superoxide).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. An increase in fluorescence indicates higher levels of mitochondrial ROS.[21]

Summary of (Hypothetical) Quantitative Data

As direct experimental data on the effects of ferrous orotate on mitochondrial function is limited in the public domain, the following tables present hypothetical data based on the theoretical roles of its components. These tables are intended to serve as a template for presenting future experimental findings.

Table 2: Hypothetical Oxygen Consumption Rate (OCR) Data

| Treatment | Basal Respiration (pmol O₂/min) | ATP-linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |

| Control | 100 ± 10 | 70 ± 8 | 200 ± 15 | 100 |

| Ferrous Sulfate | 120 ± 12 | 85 ± 9 | 240 ± 20 | 100 |

| Ferrous Orotate | 130 ± 15 | 95 ± 10 | 270 ± 22 | 108 |

Table 3: Hypothetical ATP Production and ROS Levels

| Treatment | ATP Production Rate (nmol ATP/min/mg protein) | Mitochondrial ROS (Relative Fluorescence Units) |

| Control | 50 ± 5 | 100 ± 10 |

| Ferrous Sulfate | 60 ± 6 | 150 ± 18 |

| Ferrous Orotate | 68 ± 7 | 130 ± 15 |

Conclusion and Future Directions

Ferrous orotate holds theoretical promise as a modulator of mitochondrial function due to the combined properties of its constituent iron and orotic acid. The iron component is vital for the electron transport chain, while orotic acid is linked to mitochondrial respiration through DHODH. The potential for the orotate moiety to enhance iron uptake and utilization while possibly mitigating iron-induced oxidative stress is an intriguing area for further investigation.

Future research should focus on direct experimental validation of these hypotheses. Comparative studies of ferrous orotate against other iron salts, using the methodologies outlined in this guide, are crucial to elucidate its specific effects on mitochondrial bioenergetics and redox status. Such studies will provide the necessary data to determine the potential of ferrous orotate as a therapeutic agent for conditions associated with mitochondrial dysfunction.

References

- 1. Mitochondria and Iron: Current Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial Iron Metabolism: The Crucial Actors in Diseases [mdpi.com]

- 4. Oxidative stress induces mitochondrial iron overload and ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orotic acid induces apoptotic death in ovarian adult granulosa tumour cells and increases mitochondrial activity in normal ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial iron trafficking and the integration of iron metabolism between the mitochondrion and cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. Mitochondrial Reactive Oxygen Species Production in Excitable Cells: Modulators of Mitochondrial and Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The influence of orotic acid on cellular response to stress [cds-bsx.com]

- 13. tabaslab.com [tabaslab.com]

- 14. agilent.com [agilent.com]

- 15. hpst.cz [hpst.cz]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. ATP production rate in mitochondria isolated from microsamples of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mitochondrial ROS - Wikipedia [en.wikipedia.org]

In-Vitro Studies on Ferrous Orotate Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a vital micronutrient essential for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular energy metabolism. Iron deficiency remains a widespread nutritional disorder, making the development of effective oral iron supplements a key focus in pharmaceuticals and nutrition. Ferrous orotate (B1227488), a salt of ferrous iron and orotic acid, is one such supplement. Orotic acid, a precursor in pyrimidine (B1678525) synthesis, has been suggested to potentially enhance the bioavailability of the chelated mineral.[1]

This technical guide provides an in-depth overview of the in-vitro methodologies used to assess the absorption of ferrous iron, with a specific focus on what can be inferred for ferrous orotate. Due to a notable lack of direct in-vitro studies specifically investigating ferrous orotate absorption, this document synthesizes information from studies on other ferrous salts, primarily ferrous sulfate (B86663) and ferrous fumarate (B1241708), to provide a comprehensive framework for researchers. The guide details experimental protocols, presents comparative data, and visualizes key pathways and workflows to facilitate the design and interpretation of future in-vitro studies on ferrous orotate.

Physicochemical Properties of Ferrous Orotate

Understanding the physicochemical properties of an iron salt is crucial for predicting its behavior in the gastrointestinal tract and its potential for absorption.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆FeN₄O₈ | [2] |

| Molecular Weight | 366.02 g/mol | [2] |

| Appearance | Yellowish-Brown crystalline powder | [3] |

| Solubility in Water | Very Slightly Soluble | [3][4] |

| Odor | Odorless | [3] |

| Stability | Stable under normal conditions | [3] |

The very low water solubility of ferrous orotate is a critical factor that likely influences its dissolution in the gastrointestinal lumen, which is a prerequisite for absorption.

Comparative In-Vitro Data for Ferrous Salts

While direct in-vitro absorption data for ferrous orotate is scarce, studies comparing other common ferrous salts in Caco-2 cell models provide a valuable benchmark. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer exhibiting many characteristics of the small intestinal epithelium, making them a widely used model for in-vitro absorption studies.

The following table summarizes representative data from in-vitro studies on ferrous sulfate and ferrous fumarate. Cellular iron uptake is often quantified by measuring the formation of ferritin, an intracellular iron storage protein.

| Iron Compound | In-Vitro Model | Key Findings |

| Ferrous Sulfate | Caco-2 cells | Generally considered the "gold standard" for bioavailability. Shows good solubility at acidic pH and is readily taken up by Caco-2 cells.[5] |

| Ferrous Fumarate | Caco-2 cells | Bioavailability is often comparable to or slightly lower than ferrous sulfate in in-vitro models. Its lower solubility compared to ferrous sulfate can affect its dissolution rate.[6] |

| Ferric Pyrophosphate | Caco-2 cells | Exhibits lower in-vitro bioavailability compared to ferrous sulfate, which may be due to its poor solubility under simulated gastric conditions.[5] |

Experimental Protocols for In-Vitro Iron Absorption Studies

The following provides a detailed methodology for a typical in-vitro iron absorption study using the Caco-2 cell model. This protocol can be adapted for the investigation of ferrous orotate.

Caco-2 Cell Culture and Differentiation

-

Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., polycarbonate membrane with 0.4 µm pores) at a density of approximately 6 x 10⁴ cells/cm².

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Differentiation: The cells are cultured for 18-21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics. The culture medium is changed every 2-3 days.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² typically indicates a confluent and well-differentiated monolayer.

In-Vitro Digestion (Optional but Recommended)

To simulate the gastrointestinal environment, the iron compound can be subjected to an in-vitro digestion process before being applied to the Caco-2 cells.

-

Gastric Phase: The iron compound is incubated in a simulated gastric fluid (e.g., pepsin in 0.1 M HCl, pH 2.0) for 1-2 hours at 37°C with gentle agitation.

-

Intestinal Phase: The pH of the digestate is then adjusted to ~6.5-7.0 with sodium bicarbonate. Pancreatin and bile salts are added, and the mixture is incubated for another 2-3 hours at 37°C.

Caco-2 Cell Iron Uptake Assay

-

Preparation of Test Solutions: The iron compound (either directly or after in-vitro digestion) is dissolved in a transport medium (e.g., serum-free DMEM or Hanks' Balanced Salt Solution) at the desired concentration. Ascorbic acid is often added to maintain iron in its ferrous (Fe²⁺) state.

-

Apical Application: The culture medium from the apical (upper) chamber of the Transwell® inserts is replaced with the test solution containing the iron compound. The basolateral (lower) chamber contains fresh transport medium.

-

Incubation: The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Sample Collection: After incubation, samples are collected from both the apical and basolateral chambers for iron analysis. The cell monolayer is washed multiple times with a cold buffer to remove surface-bound iron.

-

Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) to release intracellular contents.

-

Quantification of Iron Uptake:

-

Ferritin Assay: The amount of ferritin in the cell lysate is quantified using an enzyme-linked immunosorbent assay (ELISA). Ferritin concentration is typically normalized to the total protein content of the cell lysate.

-

Radioisotope Analysis: If using a radiolabeled iron compound (e.g., ⁵⁹Fe), the radioactivity in the cell lysate and the basolateral medium can be measured using a gamma counter to determine cellular uptake and transepithelial transport, respectively.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These techniques can be used to directly measure the iron content in the cell lysate and basolateral medium.

-

Visualization of Pathways and Workflows

Cellular Iron Absorption Pathway

The following diagram illustrates the primary pathway for the absorption of non-heme iron in an intestinal enterocyte. Ferrous iron (Fe²⁺) is the primary form of iron absorbed.

Caption: Cellular pathway of non-heme iron absorption in an enterocyte.

Experimental Workflow for In-Vitro Iron Absorption

The following diagram outlines the typical workflow for an in-vitro iron absorption study using Caco-2 cells.

References

- 1. Orotic acid - Wikipedia [en.wikipedia.org]

- 2. Ferrous Orotate | C10H6FeN4O8 | CID 55317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Specifications, Uses, SDS of Ferrous Orotate Manufacturers [kingofchemicals.com]

- 4. ammol.org [ammol.org]

- 5. Impact of Ascorbic Acid on the In Vitro Iron Bioavailability of a Casein-Based Iron Fortificant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferrous Orotate: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous orotate (B1227488), the iron(II) salt of orotic acid (vitamin B13), is a chelated mineral complex utilized in pharmaceutical and nutraceutical applications for the treatment and prevention of iron deficiency anemia. The unique combination of ferrous iron with orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, suggests a dual mechanism of action: replenishing iron stores and providing a substrate for the synthesis of nucleotides essential for cellular proliferation and function, including erythropoiesis.[1][2] This technical guide provides an in-depth analysis of the chemical properties and stability of ferrous orotate, offering crucial data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

| Property | Data | Reference |

| Molecular Formula | C₁₀H₆FeN₄O₈ | [1][4] |

| Molecular Weight | 366.02 g/mol (anhydrous) | [1][4] |

| Appearance | Yellowish-Brown crystalline powder | [3] |

| Solubility | Very slightly soluble in water; Practically insoluble in methanol (B129727) and ethanol | [3] |

| Melting Point | Not available | [3] |

| Decomposition Temperature | Not available | [3] |

| Loss on Drying | Not more than 3.0% (@ 105°C for 3 hours) | [3] |

| Ferrous Content | 13.0% to 13.8% | [3] |

| Nitrogen Content | 12.8% to 13.8% | [3] |

Stability Profile

Ferrous orotate is generally considered stable under standard storage conditions.[3] However, its stability can be influenced by several factors, including heat, light, and pH.

| Stability Parameter | Information | Reference |

| Thermal Stability | Stable under normal conditions. Avoid excessive heat. | [3] |

| pH Stability | Specific pH-rate profile is not available. As a salt of a weak acid and a metal cation prone to hydrolysis and oxidation, stability is expected to be pH-dependent. | |

| Photostability | No specific photostability studies are publicly available. Iron complexes, in general, can be susceptible to photodegradation.[5][6] | |

| Hygroscopicity | No specific data available. | |

| Incompatibilities | Strong oxidizing agents. | [3] |

Experimental Protocols

Detailed experimental data for ferrous orotate is limited. The following are detailed methodologies for key experiments that would be cited for a comprehensive stability and characterization study, based on standard pharmaceutical practices and analysis of related compounds.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is based on the thermal analysis of other metal-orotate complexes.[7][8][9]

-

Objective: To determine the decomposition temperature and melting point of ferrous orotate.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

-

Procedure:

-

Accurately weigh 5-10 mg of ferrous orotate into an aluminum or platinum crucible.

-

Place the sample crucible and a reference crucible (empty) into the instrument.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Record the weight loss as a function of temperature (TGA curve) and the differential heat flow between the sample and reference (DSC curve).

-

-

Data Analysis:

-

The TGA curve will indicate mass loss events, such as dehydration or decomposition. The onset temperature of a significant mass loss event is considered the decomposition temperature.

-

The DSC curve will show endothermic or exothermic peaks. A sharp endothermic peak without mass loss in the TGA curve would indicate melting.

-

Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol follows standard procedures for hygroscopicity testing of pharmaceutical solids.[][11][12]

-

Objective: To determine the moisture sorption and desorption characteristics of ferrous orotate.

-

Instrumentation: A dynamic vapor sorption analyzer.

-

Procedure:

-

Place a pre-weighed sample (10-20 mg) of ferrous orotate into the DVS instrument.

-

Dry the sample in situ under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.

-

Subject the sample to a pre-defined humidity program, typically starting from 0% RH and increasing in steps (e.g., 10% increments) up to 90% RH (sorption phase).

-

At each step, allow the sample to equilibrate until the rate of weight change over time ( dm/dt ) is below a specified value (e.g., 0.002% min⁻¹).

-

Subsequently, decrease the humidity in a stepwise manner back to 0% RH (desorption phase).

-

-

Data Analysis:

-

Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.

-

The extent of moisture uptake at a specific RH (e.g., 80% RH) is used to classify the hygroscopicity of the material.

-

Evaluation of Photostability

This protocol is based on ICH Q1B guidelines.

-

Objective: To assess the stability of ferrous orotate upon exposure to light.

-

Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Procedure:

-

Prepare solid samples of ferrous orotate spread in a thin layer in chemically inert, transparent containers.

-

Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

At appropriate time intervals, withdraw samples and their corresponding dark controls.

-

Analyze the samples for any changes in physical properties (e.g., appearance, color) and for the assay of ferrous orotate and the formation of degradation products using a validated stability-indicating analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Compare the results of the light-exposed samples with those of the dark controls. A significant change in assay or the formation of degradation products indicates photosensitivity.

-

Intrinsic Dissolution Rate Determination

This protocol is based on the USP <1087> guidelines.[13][14][15][16]

-

Objective: To determine the intrinsic dissolution rate of ferrous orotate.

-

Instrumentation: An intrinsic dissolution apparatus (Wood's apparatus).

-

Procedure:

-

Compact a known amount of ferrous orotate powder in a die to form a pellet with a defined surface area (typically 0.5 cm²).

-

Place the die into a holder, ensuring only one surface of the pellet is exposed to the dissolution medium.

-

Immerse the holder in a dissolution vessel containing a known volume of a specified dissolution medium (e.g., simulated gastric fluid without enzymes, pH 1.2) maintained at a constant temperature (37 ± 0.5°C).

-

Rotate the apparatus at a constant speed (e.g., 100 rpm).

-

Withdraw samples of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh medium.

-

Analyze the samples for the concentration of dissolved iron using a suitable analytical method, such as atomic absorption spectroscopy or a validated colorimetric method.

-

-

Data Analysis:

-

Plot the cumulative amount of iron dissolved per unit area (mg/cm²) against time.

-

The slope of the linear portion of the plot represents the intrinsic dissolution rate (mg/min/cm²).

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of ferrous orotate is the provision of its two core components: ferrous iron and orotic acid.

Iron Uptake and Metabolism

Ferrous iron (Fe²⁺) is the more readily absorbed form of iron in the duodenum.[17] Its uptake into enterocytes is primarily mediated by the Divalent Metal Transporter 1 (DMT1). Once inside the cell, iron can be stored as ferritin or transported into the circulation via the basolateral transporter ferroportin. The regulation of systemic iron homeostasis is a complex process involving iron-regulatory proteins (IRPs) and the hormone hepcidin.[18]

Orotic Acid and Pyrimidine Biosynthesis

Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules.[2][19] The pathway involves the conversion of orotic acid to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase, which is then decarboxylated to uridine (B1682114) monophosphate (UMP). UMP serves as the precursor for other pyrimidine nucleotides.[20][21] By providing orotic acid, ferrous orotate can support this crucial metabolic pathway, which is particularly important in rapidly proliferating cells like erythrocytes.